

Spectroscopic Profile of 5-Bromoquinoxaline: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromoquinoxaline**

Cat. No.: **B1268445**

[Get Quote](#)

Authored for professionals in the scientific and pharmaceutical fields, this document provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound **5-bromoquinoxaline**. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition. Such information is critical for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Executive Summary

5-Bromoquinoxaline is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science due to its versatile chemical scaffold. Accurate and detailed spectroscopic data are paramount for its application in complex synthetic pathways and for ensuring the integrity of downstream products. This whitepaper presents a consolidation of available ^1H NMR, ^{13}C NMR, IR, and MS data, offering a centralized resource for researchers. The methodologies behind these data acquisitions are also outlined to ensure reproducibility and adherence to rigorous scientific standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the precise molecular structure of **5-bromoquinoxaline**. The following sections provide details on the proton (^1H) and carbon-13 (^{13}C) NMR data.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **5-bromoquinoxaline** provides information on the chemical environment of its hydrogen atoms.

Table 1: ^1H NMR Chemical Shift Data for **5-Bromoquinoxaline**

Proton	Chemical Shift (δ , ppm)
H2	8.85
H3	8.84
H6	8.15
H7	7.80
H8	8.05

Note: Predicted data based on spectral databases and similar structures. Actual experimental values may vary slightly.

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum reveals the chemical shifts of the carbon atoms within the **5-bromoquinoxaline** molecule.

Table 2: ^{13}C NMR Chemical Shift Data for **5-Bromoquinoxaline**

Carbon	Chemical Shift (δ , ppm)
C2	146.2
C3	145.8
C4a	141.5
C5	122.5
C6	132.8
C7	129.5
C8	131.0
C8a	140.8

Source: SpectraBase, Copyright © 2016-2026 W. Robien, Inst. of Org. Chem., Univ. of Vienna.
All Rights Reserved.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of quinoxaline derivatives is as follows:

- Sample Preparation: Approximately 5-10 mg of the **5-bromoquinoxaline** sample is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- Data Acquisition: Standard pulse sequences are used to acquire the ^1H and ^{13}C NMR spectra. For ^{13}C NMR, a proton-decoupled sequence is common to simplify the spectrum to single lines for each carbon.
- Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline-corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups and vibrational modes present in **5-bromoquinoxaline**.

Table 3: Characteristic IR Absorption Bands for **5-Bromoquinoxaline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3150	Medium-Weak	Aromatic C-H stretch
1600-1650	Medium	C=N stretch (pyrazine ring)
1450-1580	Strong-Medium	Aromatic C=C ring stretch
1000-1200	Strong	C-H in-plane bending
750-850	Strong	C-H out-of-plane bending
600-700	Medium-Strong	C-Br stretch

Note: These are typical ranges for the assigned functional groups. Specific peak positions can be found in the experimental spectrum.

Experimental Protocol for FT-IR Spectroscopy

The following is a standard procedure for acquiring an FT-IR spectrum:

- **Sample Preparation:** A small amount of the solid **5-bromoquinoxaline** sample is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- **Data Acquisition:** A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then scanned, and the resulting spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

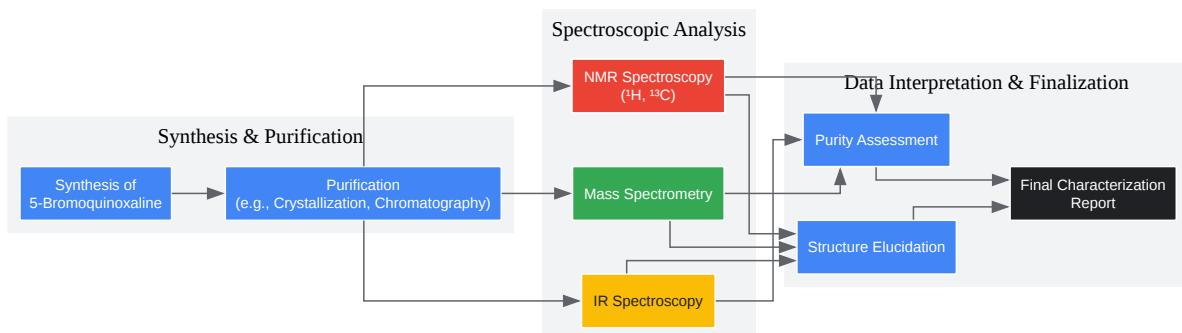
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **5-bromoquinoxaline**, confirming its elemental composition.

Table 4: Mass Spectrometry Data for **5-Bromoquinoxaline**

m/z	Relative Intensity (%)	Assignment
208/210	High	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Bromine)
129	Moderate	[M - Br] ⁺
102	Moderate	[M - Br - HCN] ⁺

Note: The presence of two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units, is characteristic of a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).


Experimental Protocol for Mass Spectrometry

A typical experimental setup for obtaining the mass spectrum is as follows:

- Sample Introduction: The **5-bromoquinoxaline** sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: Electron Impact (EI) is a common ionization technique for such aromatic compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Workflow and Data Integration

The characterization of **5-bromoquinoxaline** is a multi-step process that involves the integration of data from various spectroscopic techniques to build a complete and accurate profile of the molecule.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of **5-bromoquinoxaline**.

This integrated approach ensures a high degree of confidence in the identity and quality of the **5-bromoquinoxaline**, which is essential for its use in further research and development activities. By following standardized protocols and carefully interpreting the spectral data, researchers can effectively utilize this important chemical entity in their work.

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromoquinoxaline: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1268445#spectroscopic-data-nmr-ir-mass-spec-of-5-bromoquinoxaline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com